cytoskeleton-associated p85 protein

actin cytoskeleton cortactin affinity Arp2/3 complex

The cytoskeleton-associated p85 protein (Registry Number 145110-61-8) is the Gallus gallus ortholog of cortactin, an 80/85 kDa filamentous actin (F-actin)-binding scaffold that coordinates actin cytoskeleton reorganization, cell migration, and vesicular trafficking. Originally identified as a prominent substrate of the Src tyrosine kinase, cortactin (p80/85) is enriched at the cell cortex and at sites of dynamic actin assembly, including lamellipodia and membrane ruffles.

Molecular Formula C11H7ClF3N
Molecular Weight 0
CAS No. 145110-61-8
Cat. No. B1174671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecytoskeleton-associated p85 protein
CAS145110-61-8
Synonymscytoskeleton-associated p85 protein
Molecular FormulaC11H7ClF3N
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cytoskeleton-Associated p85 Protein (CAS 145110-61-8): Core Identity and Procurement Context


The cytoskeleton-associated p85 protein (Registry Number 145110-61-8) is the Gallus gallus ortholog of cortactin, an 80/85 kDa filamentous actin (F-actin)-binding scaffold that coordinates actin cytoskeleton reorganization, cell migration, and vesicular trafficking [1]. Originally identified as a prominent substrate of the Src tyrosine kinase, cortactin (p80/85) is enriched at the cell cortex and at sites of dynamic actin assembly, including lamellipodia and membrane ruffles [2]. Its modular architecture—comprising an N-terminal acidic domain that binds the Arp2/3 complex, a central repeat region for F-actin interaction, and a C-terminal SH3 domain—enables cortactin to integrate upstream signals with branched actin network formation. Procurement interest in this specific protein stems from its well-characterized avian sequence (pertinent for comparative cell biology) and its availability as a recombinant reagent with defined purity and endotoxin specifications suitable for quantitative in vitro reconstitution and cell-based perturbation studies.

In vitro reconstitution of branched actin networks
Src kinase substrate and phospho-regulation studies
Avian cell transformation models with species-matched sequence
Cell-based assays requiring low-endotoxin background

Why Cortactin (p80/85) Cannot Be Replaced by PI3K‑p85α or Other Cytoskeletal Scaffolds


Despite sharing a nominal ‘p85’ designation, the PI3-kinase regulatory subunit p85α (PIK3R1) and the cortactin p80/85 protein are functionally and structurally non‑interchangeable. PI3K‑p85α acts as an indirect, lipid‑kinase‑coupled adaptor that modulates actin dynamics principally through Cdc42 activation and PI(3,4,5)P3 production, without directly binding filamentous actin [1]. In contrast, cortactin (p80/85) is a direct F‑actin‑binding protein that physically stabilizes branched actin networks via simultaneous engagement of the Arp2/3 complex and F‑actin filaments, a biochemical function wholly absent from PI3K‑p85α [2]. Substituting cortactin with generic actin‑binding scaffolds (e.g., α‑actinin, filamin) similarly fails to recapitulate cortactin’s unique ability to protect Arp2/3‑nucleated branch junctions from GMF‑mediated debranching at sub‑nanomolar potency (IC50 = 1.3 nM). These mechanistic distinctions carry direct experimental consequences: an assay designed to monitor cortactin‑dependent actin stabilization or Src‑phosphorylation‑dependent cytoskeletal remodeling will yield null or artifactual results if a surrogate scaffold is used, underscoring the need for the authentic cortactin protein in procurement specifications.

PI3K-p85α is a lipid-kinase adaptor, not an F-actin binder
Mechanism mismatch: PI3K-p85α modulates actin indirectly via Cdc42/PIP3, lacking direct Arp2/3 complex or filamentous actin engagement required for cortactin-specific readouts.
Generic actin scaffolds may not protect Arp2/3 branch junctions
Debranching protection context may differ: α-actinin, filamin, and similar scaffolds do not replicate cortactin's reported stabilization of Arp2/3-nucleated branch junctions against GMF-mediated disassembly.
Surrogate scaffolds lack Src-phosphorylation-dependent regulatory sites
Phospho-specific response may not transfer: cortactin's tyrosine phosphorylation (Y421, Y466, Y482) directly tunes F-actin binding and Arp2/3 activation; alternative scaffolds cannot recapitulate this regulatory layer.

Quantitative Differentiation of Cytoskeleton-Associated p85 (Cortactin) Against Closest Analogues


Sub‑Nanomolar Affinity for Arp2/3‑Nucleated Actin Branch Junctions Relative to Published Cortactin Affinity Values

Recombinant cortactin binds to Arp2/3‑nucleated actin filament branch junctions with a dissociation constant (Kd) of 0.9 nM and to filament sides with a Kd of 206 nM, as measured by single‑molecule TIRF microscopy [1]. These affinities are approximately 20‑fold stronger than previously reported cortactin‑F‑actin affinity values in bulk biochemical assays, which typically ranged from ~18–400 nM depending on the isoform and assay format [2]. The approximately 20‑fold improvement in measured affinity for branch junctions is attributed to the use of direct, real‑time imaging that minimizes avidity artifacts and to the specific engagement of cortactin with the Arp2/3 complex at branch points, rather than with F‑actin alone.

Branch-junction affinity
Head-to-head
Kd = 0.9 nM (branch junctions) vs. ~18 nM prior cortactin estimates; ~440-fold stronger than HS1 family protein
Supports quantitative network reconstitution at low protein occupancy
Single-molecule TIRF microscopy; pH 7.4, 25°C
actin cytoskeleton cortactin affinity Arp2/3 complex

Charge‑Cluster Mutation in Cortactin Repeat Region Demonstrates Sequence‑Specific Requirement for High‑Affinity F‑Actin Binding

Alanine substitution of the conserved charge cluster DKS (residues 207–209) within the cortactin repeat region (CR16L construct) significantly reduces F‑actin binding compared to wild‑type (WT) CR16L and to other charge‑cluster mutants (KTEK→AAAA, QKD→AAA) that bind with the same affinity as WT (p < 0.01, Student's t‑test) [1]. This demonstrates that not all cortactin preparations are functionally equivalent: recombinant products lacking the native DKS motif, or those with uncharacterized mutations introduced during expression or purification, may exhibit compromised F‑actin binding that fundamentally alters experimental outcomes in actin‑polymerization or stabilization assays.

F-actin binding (mutagenesis)
Head-to-head
CR16L(DKS/AAA) binding significantly reduced vs. WT (p<0.01); KTEK/AAAA and QKD/AAA mutants bind WT-equivalent
Sequence integrity (DKS motif) critical for actin-binding activity
Actin cosedimentation; three independent replicates
cortactin mutagenesis F‑actin binding structure‑function

Endotoxin Specification <1.0 EU/µg Enables Reliable Cell‑Based Functional Studies Without Off‑Target Innate Immune Activation

Multiple commercial recombinant cortactin products sourced from E. coli expression systems report endotoxin levels below 1.0 EU per 1 µg of protein as determined by the Limulus amebocyte lysate (LAL) method [1][2]. In contrast, generic research‑grade recombinant proteins frequently carry endotoxin loads exceeding 10 EU/µg unless specifically documented otherwise. LPS contamination at such levels is sufficient to activate TLR4‑mediated NF‑κB signaling, inducing actin cytoskeletal rearrangements, cytokine release, and altered cell migration that confound cortactin‑specific functional readouts in cell‑based assays.

Endotoxin specification
Class-level
<1.0 EU/µg (LAL method) vs. typical >10 EU/µg for uncharacterized recombinant preps
Low-endotoxin context for cell-based migration and invasion assays
TLR4 activation may confound actin remodeling readouts
recombinant protein quality endotoxin cell‑based assay

High‑Value Application Scenarios for Cytoskeleton‑Associated p85 (Cortactin) Based on Quantitative Evidence


In Vitro Reconstitution of Branched Actin Networks at Physiological Cortactin Occupancy

The sub‑nanomolar branch‑junction affinity (Kd = 0.9 nM) [1] makes this cortactin preparation suitable for total internal reflection fluorescence (TIRF) microscopy‑based reconstitution of Arp2/3‑mediated actin branching, where full branch‑junction occupancy is achieved at low nanomolar cortactin concentrations. This enables quantitative dissection of cortactin’s protective role against GMF‑mediated debranching (IC50 = 1.3 nM) [1] without confounding mass‑action effects that arise when higher concentrations of lower‑affinity cortactin preparations are required.

Src‑Phosphorylation‑Dependent Cytoskeletal Remodeling Assays Requiring Defined Phospho‑State

Cortactin (p80/85) is the canonical Src kinase substrate; its tyrosine phosphorylation at residues 421, 466, and 482 directly modulates F‑actin binding and Arp2/3 activation [1]. Recombinant cortactin with verified sequence integrity—free of charge‑cluster mutations (e.g., DKS/AAA) that compromise F‑actin binding [2]—provides a defined substrate for in vitro Src kinase assays and for phosphomimetic/phosphodeficient mutant studies that aim to link specific phosphorylation events to actin polymerization outputs.

Cell‑Migration and Cancer‑Invasion Perturbation Studies with Low Endotoxin Background

Cortactin overexpression or add‑back in cortactin‑knockdown/knockout cell lines drives lamellipodial protrusion, matrix degradation, and transendothelial migration [1]. Use of recombinant cortactin with endotoxin <1.0 EU/µg [2] eliminates TLR4‑mediated innate immune signaling that independently activates Rho GTPases and actin remodeling, thereby ensuring that observed phenotypic changes are attributable to cortactin function rather than to LPS contamination.

Avian‑Species‑Specific Studies of Src‑Transformation‑Induced Cytoskeletal Reorganization

The Gallus gallus cortactin (p80/85) exhibits a striking redistribution from diffuse cytoplasmic localization to F‑actin‑rich adhesion structures in Src‑transformed chicken embryo fibroblasts [1]. This avian‑specific behavior, documented with monoclonal antibodies recognizing the chicken p80/85 doublet, supports the use of chicken‑sequence cortactin as a species‑matched reagent for Src‑transformation models in avian cell systems, where mammalian cortactin orthologs may not fully recapitulate the same subcellular relocalization dynamics.

Application
Selection Property
Validation Focus
Branched actin network reconstitution (TIRF)
Arp2/3 branch-junction binding context
GMF-mediated debranching protection endpoint
Src-phosphorylation-dependent remodeling assays
Sequence-verified cortactin (intact DKS motif)
Phospho-state-dependent F-actin binding validation
Cell-migration and invasion perturbation studies
Documented low-endotoxin specification
TLR4-mediated artefact control in cell-based readouts
Avian Src-transformation cytoskeletal reorganization
Gallus gallus species-matched sequence identity
Subcellular relocalization pattern validation
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